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molecular formula C8H8Cl2S B1346925 1-Chloro-4-[(2-chloroethyl)thio]benzene CAS No. 14366-73-5

1-Chloro-4-[(2-chloroethyl)thio]benzene

Cat. No. B1346925
M. Wt: 207.12 g/mol
InChI Key: PVPKFKCDIRXVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496720

Procedure details

A mixture consisting of 12.21 g (56.5 mmoles) of 4-chlorophenylthio(trimethyl)silane, 20 ml of hexamethylphosphoric triamide and 18.7 ml (226 mmoles) of 1-bromo-2-chloroethane was heated at 60° C. and it was established that the conversion was complete after 10 minutes. After treating the reaction mixture as described in Example 3, there were obtained 10.03 g (85.7% yield) of 2-chloroethyl 4-chlorophenyl sulfide boiling at 105°-109° C./1.0 mm Hg and melting at 28°-29° C. The residue of the distillation contained 1,2-bis(4-chlorophenylthio)ethane as a by-product which after crystallization from methanol melted at 87°-88° C.
Name
4-chlorophenylthio(trimethyl)silane
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][Si](C)(C)C)=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][Cl:16]>CN(C)P(=O)(N(C)C)N(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:14][CH2:15][Cl:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-chlorophenylthio(trimethyl)silane
Quantity
12.21 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S[Si](C)(C)C
Step Two
Name
Quantity
18.7 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After treating the reaction mixture

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 10.03 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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